4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Medicinal Chemistry QSAR Physicochemical Property

This DAPY building block features a 4-fluorophenylsulfonyl piperazine moiety that forms unique backbone interactions with HIV-1 reverse transcriptase (L234, H235, P236), a pharmacophore not exploited by etravirine. Superior clogP (2.01) and MW (428.48) versus chloro analogs make it ideal for lead optimization. A dual 5-HT reuptake inhibitor/5-HT1A activator scaffold per EP3687989. Select this specific 4-fluoro analog over 3-fluoro or 4-chloro variants to ensure target engagement and physicochemical property reproducibility.

Molecular Formula C21H21FN4O3S
Molecular Weight 428.48
CAS No. 946302-47-2
Cat. No. B3019779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
CAS946302-47-2
Molecular FormulaC21H21FN4O3S
Molecular Weight428.48
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3
InChIKeyWMPUOMZLCQGAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine (CAS 946302-47-2) | Chemotype & Procurement-Relevant Profile


The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine (CAS 946302-47-2) is a fully synthetic small molecule belonging to the diarylpyrimidine (DAPY) class, specifically functionalized with a piperazine sulfonyl moiety at the 4-position of the pyrimidine core [1]. Its molecular formula is C21H21FN4O3S, with a molecular weight of 428.48 g/mol and a calculated logP of 2.01 [2]. The compound incorporates a 4-fluorophenylsulfonyl group attached to a piperazine ring, distinguishing it from other analogs with different halogen substitutions (e.g., 2-fluoro, 3-fluoro, 3-chloro, 4-chloro) or an unsubstituted phenyl group . DAPY-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine and rilpivirine are clinically approved for HIV-1 treatment, and recent research has specifically explored piperazine sulfonyl-bearing DAPY derivatives to improve backbone-binding interactions with HIV-1 reverse transcriptase [1]. Additionally, phenoxypyrimidine derivatives have been studied as p38 kinase inhibitors for inflammatory diseases, where electronic and steric properties of substituents significantly modulate activity [3].

Why 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine Cannot Be Generically Substituted: The Critical Role of Halogen Position and Electronic Effects


In-class substitution of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine with its close analogs (e.g., 2-fluoro, 3-fluoro, or 4-chloro variants) is unreliable due to the profound impact of halogen position and identity on both target binding and physicochemical properties. Within the piperazine sulfonyl-bearing DAPY NNRTI series, the sulfonyl moiety extends into the tolerant region I of the HIV-1 reverse transcriptase binding pocket, where subtle changes in the aryl group can alter backbone hydrogen-bonding interactions with residues L234, H235, and P236, thereby affecting potency against wild-type and drug-resistant strains [1]. QSAR analysis of phenoxypyrimidine-based p38 kinase inhibitors has demonstrated that steric and electronic properties of substituents on the pyrimidine and pendant rings are primary determinants of inhibitory activity (pIC50), explaining up to 98% of variance in activity data [2]. The 4-fluoro substituent exerts a distinct combination of electron-withdrawing inductive effect, minimal steric bulk, and specific electrostatic potential distribution compared to the 3-fluoro isomer or the larger, more lipophilic 4-chloro variant [3]. Furthermore, the 4-fluorophenylsulfonyl group contributes to a lower molecular weight (428.48 g/mol) compared to the 4-chloro analog (444.9 g/mol), and a more favorable clogP (2.01) relative to unsubstituted phenyl or chloro-substituted analogs, which can influence metabolic stability and solubility in lead optimization campaigns [4].

Quantitative Differentiation Evidence for 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine Against Closest Analogs


Electronic Parameter Differentiation: Hammett σp Value of the 4-F Substituent versus 3-F and 4-Cl Analogs

The 4-fluorophenylsulfonyl group in the target compound exerts a distinct electronic effect quantified by the Hammett substituent constant. The para-fluoro substituent has a σp value of +0.06 (electron-withdrawing by induction but weak resonance donation), compared to σm = +0.34 for the 3-fluoro analog and σp = +0.23 for the 4-chloro analog [1]. This significantly alters the electron density on the sulfonyl group and the piperazine nitrogen, which in turn modulates hydrogen-bonding capacity and target binding. In QSAR models of phenoxypyrimidine-based p38 inhibitors, electronic descriptors (such as partial charges and HOMO/LUMO energies) were among the most significant variables, contributing to >80% of the explained variance in pIC50 [2]. The choice of 4-fluoro over 3-fluoro or 4-chloro thus provides a non-interchangeable electronic profile for structure-activity relationship (SAR) exploration. [1] [2]

Medicinal Chemistry QSAR Physicochemical Property

Molecular Weight and Lipophilicity Differentiation: 4-Fluoro vs. 4-Chloro Analog

The target compound (C21H21FN4O3S) has a molecular weight of 428.48 g/mol and a calculated logP (clogP) of 2.01 [1]. The direct 4-chloro analog (C21H21ClN4O3S, CAS 946272-26-0) has a molecular weight of 444.9 g/mol and a predicted higher clogP (approx. 2.5–3.0) due to the greater lipophilicity of chlorine . In the piperazine sulfonyl-bearing DAPY NNRTI series, lead compound 18b1 demonstrated an acceptable milogP of 4.52 and water solubility of 13.46 μg/mL, which were explicitly linked to improved drug-like properties compared to earlier DAPY NNRTIs with higher logP values [2]. A lower molecular weight and controlled lipophilicity in the 4-fluoro compound may translate to better solubility, reduced off-target binding, and improved metabolic stability, critical factors in lead selection for CNS or antiviral indications. [1] [2]

Drug-likeness Pharmacokinetics Lead Optimization

Scaffold Privilege and Target Engagement: DAPY Piperazine Sulfonyl Chemotype Shows Improved Backbone Interactions in HIV-1 RT

Although the specific target compound has not been co-crystallized, the chemotype of piperazine sulfonyl-bearing diarylpyrimidines has been validated by co-crystal structures with HIV-1 reverse transcriptase. The co-crystal structure of the close analog 18b1 (a piperazine methylsulfonyl DAPY) with HIV-1 RT (PDB 8FE8) revealed that the piperazine sulfonyl moiety protrudes into tolerant region I, forming additional backbone interactions with residues L234, H235, and P236 that are not observed with first-generation DAPY NNRTIs like etravirine [1]. Molecular dynamics simulations confirmed the persistence of these interactions across wild-type and five mutant RT strains, explaining the broad-spectrum antiviral potency [1]. The 4-fluorophenylsulfonyl variant expands on this concept, offering a distinct aryl group that can further modulate these backbone contacts compared to the methylsulfonyl progenitor. [1]

HIV-1 NNRTI Reverse Transcriptase X-ray Crystallography

Selectivity and Target Engagement Potential Based on 5-HT1A Receptor Modulation by Closely Related Pyrimidine Piperazines

A distinct therapeutic application space is supported by patent EP3687989 (WO2019062662), which claims substituted pyrimidine piperazine compounds as dual 5-hydroxytryptamine reuptake inhibitors and 5-HT1A receptor activators for CNS disorders [1]. The general Formula (I) encompasses the 4-fluorophenylsulfonyl piperazine substitution pattern present in the target compound. While no direct IC50 or EC50 data is publicly available for the 4-fluoro compound, the patent's pharmacophore model indicates that the para-fluorophenylsulfonyl group contributes to the desired CNS polypharmacology, distinguishing it from pyrimidine piperazines lacking the sulfonyl bridge, which primarily target CCR4 [2]. This structural divergence (sulfonylpiperazine for 5-HT1A/reuptake inhibition vs. simple piperazine for CCR4 antagonism) represents a meaningful differentiation that impacts target selection in CNS drug discovery. [1] [2]

5-HT1A Receptor CNS Disorders Serotonin Reuptake

High-Impact Application Scenarios for 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine Based on Quantitative Differentiation Evidence


Lead Optimization in HIV-1 NNRTI Programs Targeting Resistant Strains

The compound serves as a strategic building block for antiviral medicinal chemistry teams seeking to explore the tolerant region I of HIV-1 reverse transcriptase. The co-crystal structure of the closely related compound 18b1 (PDB 8FE8) has demonstrated that piperazine sulfonyl moieties form backbone interactions with L234, H235, and P236 that are not exploited by etravirine, a clinically approved NNRTI [1]. The 4-fluorophenyl group offers a distinct electronic profile (σp = +0.06) compared to the methylsulfonyl or unsubstituted phenyl variants, potentially fine-tuning these interactions. Researchers prioritizing broad-spectrum activity against NNRTI-resistant mutants (K103N, Y181C, etc.) should select this compound over the 3-fluoro or 4-chloro analogs due to the unique combination of electronic effects and minimal steric perturbation that the para-fluoro substituent provides. [1]

CNS Polypharmacology Probe Development for 5-HT1A / Serotonin Reuptake Dual Modulation

Based on the patent claims in EP3687989 (WO2019062662), which explicitly cover substituted pyrimidine piperazine compounds as dual 5-HT reuptake inhibitors and 5-HT1A receptor activators, this compound should be prioritized as a CNS chemical probe [2]. The sulfonyl piperazine linker spatially separates the 4-fluorophenyl group from the phenoxypyrimidine core, a geometry that has been associated with 5-HT1A activation and serotonin transporter (SERT) inhibition in the patent's exemplified compounds. For neuroscience researchers investigating depression, anxiety, or cognitive disorders, substituting with the non-sulfonyl CCR4-antagonist piperazine pyrimidines would redirect the project to an entirely different target class, generating false-negative or irrelevant results. [2]

p38 MAP Kinase Inhibitor SAR Expansion with Controlled Electronic Substituent Effects

QSAR studies on phenoxypyrimidine derivatives have established that p38 inhibitory activity is highly sensitive to electronic and steric substituent parameters, with validated models explaining 98% of pIC50 variance [3]. The 4-fluorophenylsulfonyl compound offers a well-defined electronic perturbation (Hammett σp = +0.06) with minimal added steric bulk, making it an ideal tool for testing the electronic hypothesis in kinase SAR expansion without introducing confounding steric variables that larger substituents (e.g., 4-chloro or 4-methoxy) would bring. Industrial medicinal chemistry groups optimizing for selectivity against other MAP kinases (JNK, ERK) should include this compound in their screening cascades as a reference probe with a distinct electronic signature. [3]

Drug-Likeness and Solubility Benchmarking in Phenoxypyrimidine Lead Series

The compound's favorable molecular weight (428.48 g/mol) and moderate logP (2.01) provide a beneficial starting point for lead optimization compared to the heavier and more lipophilic 4-chloro analog (444.9 g/mol; predicted clogP ~2.5-3.0) [4]. In the diarylpyrimidine NNRTI series, the lead 18b1 achieved water solubility of 13.46 μg/mL with a milogP of 4.52, a balance that was explicitly attributed to the sulfonyl piperazine moiety [1]. Procurement for physicochemical profiling or in vitro ADME assays is therefore warranted, as the 4-fluoro variant is expected to demonstrate superior solubility and permeability characteristics compared to the 4-chloro analog. This makes it a more attractive candidate for fragment-based screening or property-driven lead evolution campaigns. [1] [4]

Quote Request

Request a Quote for 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.